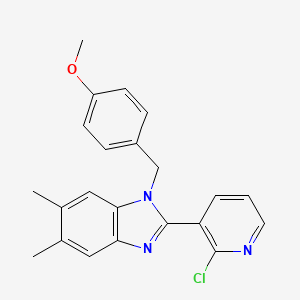

2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

Description

This compound features a benzimidazole core substituted with a 2-chloro-3-pyridinyl group at position 2, a 4-methoxybenzyl group at position 1, and methyl groups at positions 5 and 4.

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O/c1-14-11-19-20(12-15(14)2)26(13-16-6-8-17(27-3)9-7-16)22(25-19)18-5-4-10-24-21(18)23/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBIFMKFAVVELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a benzimidazole derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₄H₁₃ClN₂O

- Molecular Weight : 270.73 g/mol

- CAS Number : 51546458

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . The mechanisms through which these compounds exert their effects typically involve the induction of apoptosis and cell cycle arrest in various cancer cell lines.

- Mechanism of Action :

- Cell Lines Tested :

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. The compound's activity against various pathogens has been evaluated:

- Gram-positive and Gram-negative Bacteria : The compound showed moderate to good inhibitory effects against strains like Staphylococcus aureus and Escherichia coli .

Study 1: Antitumor Efficacy

A study conducted on a series of benzimidazole derivatives, including the target compound, demonstrated its ability to inhibit cell proliferation in breast cancer (MDA-MB-231) and prostate cancer (PC3) models. The study reported an IC50 value indicating effective dose-response relationships .

Study 2: Mechanistic Insights

Another investigation focused on the cellular mechanisms involved in the anticancer activity of this compound. It was found that treatment led to increased levels of phosphorylated p53 and subsequent upregulation of p21, which inhibits cyclin-dependent kinases, causing G2/M phase arrest .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

(a) Fluorobenzyl Derivatives

- Example: 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS: 344279-40-9) Molecular Formula: C₂₁H₁₇ClFN₃ Molecular Weight: 365.8 g/mol Key Properties: XLogP3 = 5.4 (high lipophilicity), topological polar surface area (TPSA) = 30.7 Ų .

(b) Dichlorobenzyl Derivatives

- Example : 2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS: 337920-65-7)

(c) Methylbenzyl Derivatives

- Example: 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole Molecular Weight: ~376.5 g/mol (estimated).

Substituent Variations on the Benzimidazole Core

(a) Dichloro-Substituted Analogs

- Example: 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (CAS: 337920-72-6) Molecular Formula: C₁₉H₁₀Cl₅N₃ Molecular Weight: 457.6 g/mol Key Properties: Density = 1.6 g/cm³, boiling point = 636.4°C .

(b) Methyl-Substituted Core (Target Compound)

- Substituents : 5,6-dimethyl groups.

- Impact : Methyl groups provide steric hindrance and electron-donating effects, which may improve solubility relative to chlorinated analogs and modulate binding specificity.

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole, and how are intermediates validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a benzimidazole core is functionalized using 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-methoxybenzyl group. The 2-chloro-3-pyridinyl moiety is typically introduced via Suzuki coupling or direct alkylation .

- Validation : Intermediate purity is confirmed using HPLC (>95% purity), while structural validation employs IR (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.5 ppm), and ESI-MS (m/z matching calculated molecular ion) .

Q. Which spectroscopic techniques are critical for characterizing this benzimidazole derivative, and what key data should be prioritized?

- Key Techniques :

- ¹H NMR : Aromatic protons (e.g., pyridinyl H at δ 8.2–8.5 ppm) and methoxy groups (singlet at δ ~3.8 ppm).

- ESI-MS : Molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns to confirm substituents.

- TGA/DTA : Thermal stability analysis (decomposition onset >250°C) .

- Data Interpretation : Cross-check experimental vs. computational spectra (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. How are reaction yields optimized during the synthesis of analogous benzimidazoles?

- Factors Affecting Yield :

- Solvent polarity (e.g., DMF vs. ethanol) influences reaction kinetics.

- Catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) improves efficiency.

- Temperature control (reflux vs. room temperature) minimizes side products .

- Case Study : reports 59–75% yields for similar compounds using K₂CO₃ as a base and methanol/water solvent systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

- Troubleshooting Steps :

Confirm solvent purity (e.g., residual DMSO-d₆ may obscure peaks).

Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Compare with literature data for analogous structures (e.g., ’s ¹³C NMR assignments for pyridinyl-benzimidazoles) .

- Example : Aromatic proton splitting patterns in were resolved by adjusting integration thresholds and verifying coupling constants .

Q. What strategies are effective for improving the thermal stability of this benzimidazole derivative?

- Approaches :

- Introduce electron-withdrawing groups (e.g., chloro, nitro) to enhance rigidity.

- Analyze TGA curves to identify decomposition steps (e.g., loss of methoxybenzyl group at ~300°C) .

- Data-Driven Design : shows that methyl substituents at the 5,6-positions increase melting points (255–312°C), suggesting improved stability .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Workflow :

Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins.

Use DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and electronic properties.

Validate predictions with SAR studies (e.g., modifying the pyridinyl or methoxybenzyl groups) .

- Case Study : ’s docking analysis revealed that chloro-substituted analogs (e.g., compound 9c) exhibit stronger binding to α-glucosidase due to hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.